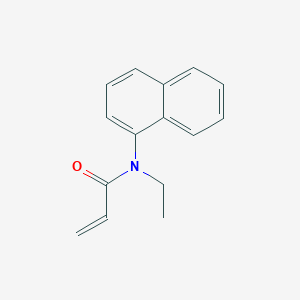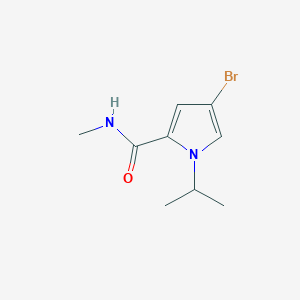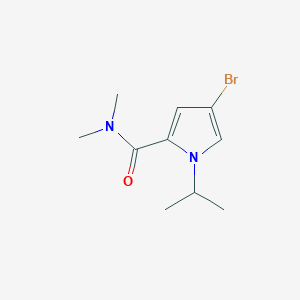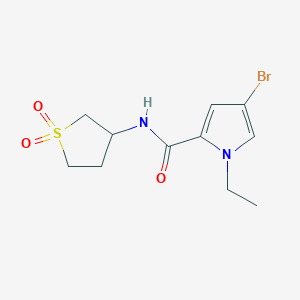
4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide, also known as BRD-0705, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications.
作用机制
4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated lysine residues on histones. This inhibits the recruitment of transcriptional machinery to target genes, resulting in the downregulation of gene expression. This mechanism of action has been found to be effective in inhibiting the growth of cancer cells and reducing inflammation.
Biochemical and Physiological Effects:
4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide has been found to improve immune function by enhancing the activity of natural killer cells.
实验室实验的优点和局限性
One advantage of using 4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide in lab experiments is its specificity for BET proteins, which reduces the likelihood of off-target effects. Additionally, 4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide has been found to have good pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of using 4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.
未来方向
There are several future directions for the research and development of 4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide. One potential application is in the treatment of cancer, where it has shown promising results in preclinical studies. Additionally, 4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide could be used in combination with other therapies to enhance their efficacy. Another future direction is in the development of more potent and selective inhibitors of BET proteins, which could improve the therapeutic potential of this class of compounds. Finally, further studies are needed to fully elucidate the mechanism of action and potential side effects of 4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide.
合成方法
4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide can be synthesized through a multi-step process involving the reaction of 1-ethyl-2-methylpyrrole-3-carboxylic acid with thionyl chloride, followed by the reaction with 1,1-dioxothiolan-3-ylamine and 4-bromoaniline. The final product is purified through column chromatography to obtain pure 4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide.
科学研究应用
4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. It has been found to inhibit the activity of bromodomain and extra-terminal domain (BET) proteins, which are involved in the regulation of gene expression. BET proteins have been implicated in the development of various diseases, making them a promising therapeutic target.
属性
IUPAC Name |
4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3S/c1-2-14-6-8(12)5-10(14)11(15)13-9-3-4-18(16,17)7-9/h5-6,9H,2-4,7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBGLWXSIHDPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)NC2CCS(=O)(=O)C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide](/img/structure/B7556854.png)


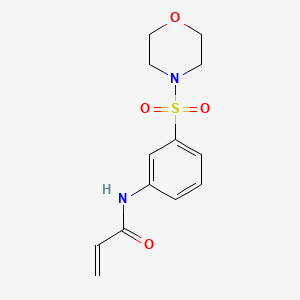
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B7556894.png)


![2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7556907.png)
